5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole
Description
Table 1: Key structural parameters from crystallographic data
| Parameter | Value (Å/°) |
|---|---|
| N1–C2 bond length | 1.335 ± 0.003 |
| C4–N5 (nitro) bond length | 1.450 ± 0.004 |
| N–H⋯O hydrogen bond length | 2.89–3.18 |
| Dihedral angle (pyrazole) | 179.2° (planarity) |
The nitro group adopts a coplanar orientation with the pyrazole ring, enhancing resonance stabilization through conjugation. The hydrazino group forms a bifurcated hydrogen-bonding network, creating a supramolecular R₄²(12) ring motif along the crystallographic b-axis.
Tautomeric Equilibria and Resonance Stabilization
The compound exhibits annular tautomerism, with the hydrazino group enabling proton shifts between N1 and N2 positions (Figure 2). Density functional theory (DFT) studies indicate the 1H-tautomer dominates (>90% population) due to resonance stabilization from the nitro group. The nitro substituent withdraws electron density, polarizing the ring and favoring tautomers with maximal charge delocalization.
Table 2: Relative stability of tautomers (B3LYP/6-311++G(d,p))
| Tautomer | Energy (kJ/mol) | Contribution |
|---|---|---|
| 1H | 0.0 | 92% |
| 2H | +8.7 | 8% |
In solution, dynamic NMR studies reveal rapid interconversion between tautomers at room temperature, with coalescence observed near 25°C. Solid-state infrared spectroscopy confirms the absence of free N–H stretches (3400 cm⁻¹), consistent with intramolecular hydrogen bonding.
Comparative Analysis with Substituted Pyrazole Derivatives
Substituents at the pyrazole 5-position critically influence physicochemical properties. Compared to analogs:
Table 3: Substituent effects on pyrazole derivatives
| Compound | 5-Substituent | Melting Point (°C) | logP |
|---|---|---|---|
| 5-Hydrazino-1,3-dimethyl-4-nitro | -NHNH₂ | 177–179 | 0.32 |
| 1,3-Dimethyl-4-nitro-5-carboxamide | -CONH₂ | 210–212 | -0.15 |
| 1,3-Dimethyl-4-nitro-5-carbohydrazide | -CONHNH₂ | 189–191 | 0.18 |
The hydrazino group enhances nucleophilicity, enabling condensation reactions with carbonyl compounds. In contrast, carboxamide derivatives exhibit higher polarity, reducing membrane permeability. Nitro group positioning also modulates reactivity: para-nitro substitution (as in this compound) increases acidity at adjacent positions compared to meta-nitro isomers.
Crystallographic comparisons show that 5-hydrazino derivatives form more extensive hydrogen-bonding networks than carboxamide analogs, as seen in their R₄²(12) vs. R₂²(8) motifs. This structural distinction impacts solubility, with the hydrazino derivative displaying 12 mg/mL in ethanol versus 3 mg/mL for the carboxamide.
Properties
IUPAC Name |
(2,5-dimethyl-4-nitropyrazol-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-3-4(10(11)12)5(7-6)9(2)8-3/h7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAORIXXJMUEMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393428 | |
| Record name | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66971-55-9 | |
| Record name | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole typically involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours until the desired product is formed. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor and Anticonvulsant Properties
Research has shown that derivatives of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole exhibit significant biological activities. Notably, the introduction of the nitro group enhances its potential as an antitumor agent and increases anticonvulsant activity. Studies indicate that compounds with similar structures have been developed for targeting various cancer types and neurological disorders .
Synthesis of Heterocyclic Compounds
This compound serves as a crucial building block in synthesizing various heterocyclic compounds. It has been utilized to create pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, which are of interest for their diverse biological activities. The synthesis pathways often involve multi-step reactions where this compound acts as a precursor in creating more complex molecular architectures .
Material Science
Crystallography and Structural Studies
The crystal structure of this compound has been analyzed using techniques such as X-ray crystallography. The molecule's arrangement reveals significant hydrogen bonding interactions that contribute to its stability and potential applications in material science. These structural characteristics can influence the physical properties of materials derived from this compound .
Energetic Materials
Explosive Properties
Recent studies have explored the potential of this compound as an energetic material. Its derivatives have shown promising explosive properties, comparable to traditional explosives like TNT and RDX. Research indicates that modifications to the molecular structure can enhance performance metrics such as density and detonation velocity, making it a candidate for further development in military and industrial applications .
Case Study 1: Synthesis of Pyrazolo Derivatives
In a study focusing on the synthesis of pyrazolo derivatives, researchers utilized this compound as a starting material to create novel compounds with enhanced biological activity against cancer cells. The study demonstrated the effectiveness of various synthetic routes leading to high yields of target compounds with promising anticancer properties .
Case Study 2: Crystallographic Analysis
A detailed crystallographic study provided insights into the intermolecular interactions within solid-state forms of this compound. The findings highlighted the importance of hydrogen bonding in stabilizing the crystal lattice and suggested modifications that could lead to improved material properties for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole involves its interaction with cellular components, leading to cytotoxic effects. The compound is believed to inhibit cell growth by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reactivity of Related Pyrazole Derivatives
Key Observations:
Substituent Effects on Reactivity: The hydrazino group in the title compound enhances its ability to form hydrazones and azo-linked heterocycles compared to the chloro-substituted analog (1). For instance, while compound (1) reacts with α-amino acids to form lactams , the title compound readily condenses with carbonyl groups (e.g., 2-acetylpyridine) to generate Schiff bases . The nitro group at position 4 in both the title compound and (1) provides electron-withdrawing effects, stabilizing the pyrazole ring and directing electrophilic substitutions.
Compound (10), a chloro analog, is used to synthesize amino acid-derived heterocycles with applications in peptide mimetics .
Synthetic Versatility: The title compound’s hydrazino group enables diverse post-functionalization.
Stability and Physicochemical Properties
- Thermal Stability: The nitro group in the title compound may reduce thermal stability compared to non-nitro analogs, though experimental data are sparse.
- Solubility: The hydrazino group improves solubility in polar solvents (e.g., ethanol, water with HCl) compared to the chloro-substituted (1), which requires more aggressive conditions for reactions .
Biological Activity
5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole is a nitrogen-containing heterocyclic compound with significant potential in biomedical research, particularly in cancer treatment. Its unique structure combines hydrazino and nitro functional groups, which contribute to its biological activity and reactivity in various biochemical processes.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been shown to inhibit cell growth and induce apoptosis, particularly in squamous carcinoma cells and other malignancies such as breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cells .
The proposed mechanism of action involves:
- Interference with DNA Synthesis: The compound disrupts DNA replication processes, leading to cell cycle arrest.
- Induction of Apoptosis: It activates apoptotic pathways that result in programmed cell death .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antifungal and Antiviral Effects: Preliminary studies suggest potential efficacy against fungal and viral pathogens .
- Anti-diabetic Activity: Research indicates that derivatives of this compound may help regulate glucose levels and improve insulin sensitivity in diabetic models .
Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) and K562 leukemia cells. The IC50 values indicated potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound interferes with mitochondrial function and promotes oxidative stress within cancer cells, contributing to its apoptotic effects .
- Diabetes Management : In a diabetic rat model, treatment with a derivative of this compound resulted in a notable decrease in blood glucose levels and improved metabolic parameters, suggesting its potential as an anti-diabetic agent .
Q & A
Q. What theoretical frameworks guide hypothesis formulation for this compound’s unexplored applications (e.g., photodynamic therapy)?
- Methodological Answer : Link to existing theories:
- Frontier Orbital Theory : Predicts charge-transfer interactions in photoactive compounds.
- Hammett Equation : Correlates substituent effects with reaction rates in biological systems.
- Molecular Docking : Models binding affinity to biological targets (e.g., DNA topoisomerases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
